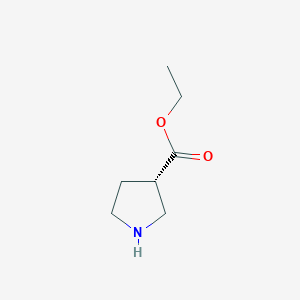

Ethyl (S)-Pyrrolidine-3-carboxylate

Descripción

Significance of Chiral Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in the realm of life sciences, forming the core structures of numerous natural products like vitamins, hormones, and antibiotics. rsc.orgnih.gov Their prevalence is particularly notable in medicinal chemistry; an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle. rsc.orgnih.govopenmedicinalchemistryjournal.com This structural significance is attributed to several key factors. The presence of nitrogen atoms allows these molecules to form hydrogen bonds with biological targets such as proteins and nucleic acids, which can enhance binding affinity and selectivity. nih.govnih.gov

The compact and stable nature of these rings, combined with their capacity for functional diversification, makes them highly versatile in drug design. openmedicinalchemistryjournal.com When these heterocyclic structures are chiral, meaning they exist in non-superimposable mirror-image forms (enantiomers), the specific three-dimensional arrangement becomes critical for biological activity. The interaction between a chiral drug and its biological target is often highly stereospecific, similar to a key fitting into a lock. One enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even produce unwanted effects. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, ensuring the efficacy and safety of new therapeutic agents. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a prominent example of such a scaffold, widely employed by medicinal chemists to develop novel treatments for human diseases. nih.gov

Overview of Ethyl (S)-Pyrrolidine-3-carboxylate as a Key Chiral Scaffold

Within the vast family of chiral nitrogen heterocycles, this compound stands out as a valuable and versatile chiral building block in asymmetric synthesis. smolecule.combldpharm.com This compound is characterized by a five-membered pyrrolidine ring structure with an ethyl ester functional group at the third carbon position. The "(S)" designation specifies the absolute stereochemistry at this chiral center, making it an enantiomerically pure compound.

Its utility as a chiral scaffold stems from its structural features. The pyrrolidine ring is a common motif in many biologically active molecules, and the defined stereochemistry at the C-3 position is crucial for achieving specific interactions with biological targets. nih.gov The presence of a secondary amine within the ring and an ester group provides two reactive sites for further chemical modification, allowing chemists to use it as a starting material to build more complex molecules with high stereochemical control. smolecule.com

Scope of Academic Research on this compound

Academic and industrial research on this compound focuses primarily on its application as a synthetic intermediate for creating novel compounds with potential therapeutic value. The research can be broadly categorized into its synthesis and its use in the development of more complex molecules.

Methodologies for synthesizing the parent compound and its derivatives often involve advanced techniques in asymmetric synthesis to ensure high enantiomeric purity. For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.org Other synthetic routes include the hydrogenolysis of protected precursor molecules.

The principal application of this chiral building block is in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and enzyme inhibitors. Researchers utilize this compound as a foundational element, modifying its structure to generate libraries of new compounds. These derivatives are then screened for various biological activities, including potential antimicrobial and neuroprotective effects. smolecule.com It also serves as a tool in organic chemistry to explore reaction mechanisms and forge new synthetic pathways.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Synonym | (S)-Pyrrolidine-3-carboxylic acid ethyl ester hydrochloride |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| CAS Number | Not explicitly available for the (S)-form in provided results, racemic is 80028-44-0 sigmaaldrich.com |

| Appearance | Solid |

| Melting Point | 230-260 °C sigmaaldrich.com |

| Optical Activity | [α]/D 15.8°, c = 0.5% in H₂O sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Description | References |

| Pharmaceutical Synthesis | Used as an intermediate in the synthesis of pharmaceuticals, especially for neurological disorders and enzyme inhibitors. | smolecule.com |

| Asymmetric Synthesis | Serves as a critical chiral building block for creating complex molecules with specific stereochemistry. | smolecule.combldpharm.com |

| Biochemical Research | Employed as a tool to study enzyme interactions and metabolic pathways. | smolecule.com |

| Development of Novel Compounds | Acts as a scaffold to generate derivatives for screening potential antimicrobial and neuroprotective properties. | nih.govsmolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (3S)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238706 | |

| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807380-84-2 | |

| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl S Pyrrolidine 3 Carboxylate and Its Analogues

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure compounds like Ethyl (S)-Pyrrolidine-3-carboxylate is a significant objective in organic synthesis. The pyrrolidine (B122466) ring is a common structural motif in many biologically active molecules, making the development of methods to produce specific stereoisomers highly valuable. nih.govacs.org Enantioselective approaches ensure the desired three-dimensional arrangement of atoms, which is often crucial for biological activity. These methods can be broadly categorized into strategies that employ asymmetric catalysis to construct the chiral pyrrolidine ring and those that utilize multicomponent reactions for efficient assembly.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral pyrrolidines. This approach involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies include the 1,3-dipolar cycloaddition of azomethine ylides, aza-Michael reactions, and C-H bond activation/amination. rsc.orgwhiterose.ac.ukacs.org These reactions allow for the direct construction of the five-membered ring while controlling the formation of new stereogenic centers. acs.org

For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective method for building the pyrrolidine core with control over multiple stereocenters. rsc.orgacs.org Similarly, intramolecular aza-Michael reactions, catalyzed by chiral acids, can produce functionalized pyrrolidines with high yields and enantioselectivity. whiterose.ac.uk More recent developments include rhodium-catalyzed C-H amination, which allows for the stereoselective synthesis of highly decorated pyrrolidine derivatives. nih.gov

The success of asymmetric catalysis hinges on the design and application of chiral ligands for metal catalysts and the use of metal-free organocatalysts. These molecules create a chiral environment around the reacting substrates, directing the reaction to favor the formation of one enantiomer over the other.

Chiral Ligands: In metal-catalyzed reactions, chiral ligands bind to the metal center, forming a complex that mediates the enantioselective transformation. For example, rhodium(II) complexes with specific chiral carboxylate ligands have been used for C-H insertion reactions to form pyrrolidines. acs.org Similarly, iridium pincer complexes (PNP-Ir) and ruthenium pincer complexes (PNN-Ru) have been studied for their catalytic activity in dehydrogenative coupling reactions to form pyrroles, a related class of N-heterocycles, highlighting the importance of the ligand structure in catalysis. acs.org The combination of a metal like copper triflate with chiral diamines can also create effective catalytic systems for synthesizing substituted pyrrolidines. researchgate.net

Organocatalysts: Organocatalysis has emerged as a major pillar of asymmetric synthesis, often utilizing small, naturally derived molecules like proline and its derivatives. nih.gov These catalysts can activate substrates through the formation of transient intermediates like enamines or iminium ions. nih.govresearchgate.net For the synthesis of pyrrolidine-3-carboxylate derivatives, chiral bifunctional organocatalysts, which possess both a nucleophilic/basic site (e.g., a secondary amine) and an acidic site (e.g., a thiourea (B124793) or amide N-H), have proven effective. nih.gov These catalysts can synergistically activate both the nucleophile and the electrophile in reactions such as Michael additions. nih.govrsc.org Chiral phosphoric acids have also been successfully employed to catalyze intramolecular aza-Michael reactions. whiterose.ac.uk

| Catalyst Type | Example | Application in Pyrrolidine Synthesis | Ref |

| Chiral Ligand/Metal Complex | Rhodium(II) Carboxylates | Asymmetric C-H Insertion | acs.org |

| PNP-Iridium Pincer Complex | Dehydrogenative Coupling | acs.org | |

| Chiral Diamine/Copper Triflate | Three-Component Coupling | researchgate.net | |

| Organocatalyst | Proline Derivatives | Enamine/Iminium Catalysis (e.g., Aldol (B89426), Michael) | nih.gov |

| Bifunctional Thioureas | Asymmetric Michael Addition | nih.gov | |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | whiterose.ac.uk |

The mechanism of stereocontrol is dependent on the specific catalytic system. In organocatalyzed reactions involving proline derivatives, stereoselectivity is often governed by the formation of a rigid transition state. For example, in aldol reactions, a proposed Zimmerman-Traxler-like transition state, stabilized by hydrogen bonding and potentially involving water molecules, dictates the facial selectivity of the electrophile's approach. researchgate.net The structure of the organocatalyst itself is crucial; factors such as the rigidity of the catalyst's backbone (e.g., incorporating a camphor (B46023) moiety) and the acidity of hydrogen-bond donors can be fine-tuned to optimize stereocontrol. nih.gov

In metal-catalyzed 1,3-dipolar cycloadditions, stereocontrol is achieved through the interaction of the substrates within the chiral coordination sphere of the metal. For the synthesis of α-deuterated pyrrolidines, a Cu(I)-catalyzed process involves the generation of an N-metallated azomethine ylide, where the subsequent cycloaddition is stereochemically directed by the chiral ligand. rsc.org In other systems, such as those using an N-tert-butanesulfinyl group as a chiral auxiliary on the reactant, the inherent chirality of the substrate directs the approach of the other reactant, leading to high diastereoselectivity, a mechanism that can be rationalized through computational studies. acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules like pyrrolidine derivatives. researchgate.net These strategies are valued for their atom economy, step economy, and ability to rapidly generate molecular diversity.

| Reaction Name | Reactants | Product Type | Ref |

| 1,3-Dipolar Cycloaddition | Aromatic Aldehyde, Amino Acid Ester, N-Phenylmaleimide | Bicyclic Pyrrolidine | researchgate.net |

| Tandem Amination/Cyanation/Alkylation | Primary Amine-Tethered Alkyne, Cyanide Source, Alkylating Agent | α-Cyanopyrrolidine | nih.govnih.gov |

| Three-Component Coupling | Picolinaldehyde, Amino Acid, Activated Olefin | Highly Substituted Pyrrolidine | researchgate.net |

Tandem reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without changing the reaction conditions. These sequences are elegant and efficient for constructing complex cyclic systems. A gold-catalyzed tandem reaction has been developed for the synthesis of pyrrolidine derivatives, beginning with the hydroamination of an alkyne, which then forms an iminium ion in situ. This intermediate is subsequently trapped by an allylation agent, all in one sequence, to afford highly substituted pyrrolidines. acs.org Similarly, copper- and silver-catalyzed tandem reactions have been employed, starting with amine-tethered alkynes, to produce pyrrolidines and pyrroles through sequences like amination/cyanation or amination/oxidation. nih.govnih.gov These methods provide rapid access to the pyrrolidine core from linear precursors. nih.gov

Deracemization and Chiral Resolution Techniques

Obtaining the single (S)-enantiomer of ethyl pyrrolidine-3-carboxylate from a racemic mixture is paramount. This is achieved through deracemization or, more commonly, chiral resolution, where enantiomers are separated.

Enzymatic Kinetic Resolution: A prominent method for resolving racemic pyrrolidine derivatives is enzymatic kinetic resolution (EKR). This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus separated. For instance, lipases are widely used for the enantioselective acylation of racemic amines and alcohols. In a relevant study, optimization of the kinetic resolution of primary amines was achieved at 80°C using Candida antarctica lipase (B570770) B (CAL-B) for the aminolysis of carboxylic acids and their ethyl esters. Using lauric acid as the acyl donor resulted in remarkably high enantioselectivity, achieving enantiomeric excesses (ee) greater than 99.5% for both the unreacted amine and the resulting amide at 50% conversion. bldpharm.com While this specific study did not use ethyl pyrrolidine-3-carboxylate, the principle is directly applicable, typically involving N-acylation of the racemic pyrrolidine ester, where the enzyme selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. google.comnih.gov These columns create a chiral environment where the two enantiomers of a racemic compound exhibit different affinities, leading to different retention times and thus separation. google.com For example, a chiral HPLC method was successfully developed for the enantiomeric separation of Levetiracetam, a related pyrrolidine derivative, using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropanol. rsc.org This technique allows for both the analytical determination of enantiomeric purity and the preparative isolation of the desired (S)-enantiomer. The success of this method relies on the "three-point interaction" model, where differential transient diastereomeric complexes are formed between the enantiomers and the chiral selector on the stationary phase. google.com

Advanced Synthetic Routes to Substituted Pyrrolidine-3-carboxylates

Beyond the synthesis of the parent compound, its derivatization is crucial for exploring structure-activity relationships in drug discovery. This involves modifying the pyrrolidine core, diversifying the ester functionality, and preparing related analogues.

Functionalization of the Pyrrolidine Core

Introducing substituents onto the pyrrolidine ring can significantly alter the molecule's properties. Common strategies involve either building the ring from functionalized precursors or directly modifying the existing pyrrolidine core.

Synthesis from Acyclic Precursors: Organocatalytic asymmetric Michael addition reactions are a powerful tool for constructing highly enantiomerically enriched pyrrolidine rings. rsc.orgnii.ac.jpacs.org For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral amine, can produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee) in just two steps. nii.ac.jp Similarly, [3+2] cycloaddition reactions between azomethine ylides and activated olefins provide a direct route to densely substituted pyrrolidines, with the potential to control up to four stereocenters. nih.gov

Direct C-H Functionalization: More advanced methods allow for the direct functionalization of the pyrrolidine ring's C-H bonds. A redox-neutral α-C–H arylation of pyrrolidines has been developed using a quinone monoacetal as an oxidant, enabling the one-step synthesis of α-aryl-substituted pyrrolidines. acs.org This approach avoids the need for pre-functionalized starting materials and offers a greener alternative to metal-catalyzed cross-coupling reactions.

The table below summarizes a selection of synthetic methods for functionalized pyrrolidines.

Table 1: Synthetic Methods for Functionalized Pyrrolidines| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reported Yield/ee | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Michael Addition | 4-Oxo-2-enoates, Nitroalkanes | Chiral Organocatalyst | 5-Alkyl-pyrrolidine-3-carboxylic acids | Up to 97% ee | nii.ac.jp |

| [3+2] Cycloaddition | Amides, Alkenes | Vaska's complex [IrCl(CO)(PPh₃)₂], TMDS | Highly substituted pyrrolidines | Good to excellent yields | nih.gov |

| α-C–H Arylation | Pyrrolidine, Aryl Nucleophiles | Quinone monoacetal, DABCO | α-Aryl-substituted pyrrolidines | 30-95% yield | acs.org |

Synthesis of Diversified Ester Derivatives

The ethyl ester of the title compound can be converted into other functional groups, most commonly amides, to create a library of derivatives for research. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by amide coupling.

Amide Coupling Reactions: The conversion of (S)-pyrrolidine-3-carboxylic acid to various amides (pyrrolidine-3-carboxamides) is a standard synthetic transformation. Peptide coupling reagents are frequently employed for this purpose. A study on the synthesis of pyrrolidine carboxamide inhibitors of InhA from Mycobacterium tuberculosis found that while some reactive anilines could form amides directly, less reactive amines required robust coupling methods. nih.gov The use of 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt) is a common and effective strategy. nih.govnih.gov For particularly unreactive anilines, conversion of the carboxylic acid to an acid chloride using reagents like oxalyl chloride, followed by reaction with the amine, proved to be a successful alternative. nih.gov

A protocol optimized for amide bond formation with electron-deficient amines utilizes 1 equivalent of EDCI, 1 equivalent of DMAP, and a catalytic amount of HOBt, which provides good results for a range of functionalized amide derivatives. nih.gov

Preparation of Structurally Related Analogues for Research

The synthesis of analogues with altered ring structures or substitution patterns is essential for probing the structural requirements of biological targets.

Analogues with Different Ring Sizes: Structurally related analogues include those with different heterocyclic cores, such as piperidine. Ethyl (3R)-piperidine-3-carboxylate and other piperidine-3-carboxylate derivatives are commercially available and serve as building blocks for compounds with a six-membered ring instead of a five-membered one. bldpharm.comacs.org These analogues are crucial for understanding how ring size affects a compound's biological profile.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Maximizing the yield and purity of the target compound is a central goal in synthetic chemistry. This is achieved through the systematic optimization of various reaction parameters.

Catalyst and Reagent Screening: The choice of catalyst is critical. In an Au-catalyzed aerobic dehydrogenation reaction, various catalyst supports (e.g., CeO₂, HAP, Al₂O₃, TiO₂) were screened, with Au/CeO₂ demonstrating superior performance for the synthesis of m-phenylenediamine (B132917) derivatives from cyclic amines like pyrrolidine. acs.org The optimization process also involved adjusting the equivalents of reagents and the reaction atmosphere, ultimately increasing the product yield to 66%. acs.org

Solvent and Additive Effects: The reaction medium and additives can have a profound impact on yield and selectivity. In a visible-light-mediated cascade cyclization to form oxindole-3-acetic acid derivatives, a variety of photocatalysts, bases, and solvents were tested. The study found that fac-Ir(ppy)₃ was the optimal photocatalyst, Cs₂CO₃ was the most effective base, and a DMSO/CH₃CN solvent mixture gave the best yield (67%). The addition of triphenylsilane (B1312308) was also found to be beneficial, whereas other additives were less effective.

The following table presents an example of reaction condition optimization.

Table 2: Optimization of Visible-Light-Mediated Carboxylation/Cyclization| Entry | Variation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | None (Ir(ppy)₃, Cs₂CO₃, DMSO) | 65 |

| 2 | Ru(bpy)₃Cl₂ as photocatalyst | 15 |

| 3 | K₂CO₃ as base | 43 |

| 4 | No additive | 55 |

| 5 | Ph₃SiH as additive | 65 |

| 6 | DMSO/CH₃CN (4:1) as solvent | 67 |

| 7 | N₂ atmosphere instead of CO₂ | 0 |

Adapted from a study on the synthesis of oxindole-3-acetic acid derivatives.

This systematic approach of screening catalysts, reagents, solvents, and other parameters is fundamental to developing robust and high-yielding synthetic protocols in an academic research setting.

Ethyl S Pyrrolidine 3 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Bioactive Molecules

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.com Ethyl (S)-pyrrolidine-3-carboxylate, as a chiral precursor, plays a significant role in the synthesis of various bioactive molecules, including pharmaceuticals targeting a range of diseases. rsc.org Its defined stereochemistry is crucial for achieving the desired biological activity and specificity, as different enantiomers can exhibit vastly different pharmacological profiles. nih.gov

One notable application is in the development of pharmaceuticals for neurological disorders. rsc.orgsmolecule.com The pyrrolidine ring system is a common motif in compounds that interact with the central nervous system. researchgate.net For instance, derivatives of pyrrolidine-3-carboxylic acid have been investigated as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are implicated in various neurological conditions. smolecule.com The stereoselective synthesis of these antagonists often relies on chiral precursors like this compound to ensure the correct spatial arrangement of substituents necessary for potent and selective receptor binding. smolecule.com

Furthermore, this chiral building block has been instrumental in the synthesis of endothelin (ET) receptor antagonists. researchgate.netnih.gov These antagonists are of interest for their potential in treating cardiovascular diseases. Structure-activity relationship (SAR) studies on a series of pyrrolidine-3-carboxylic acid-based endothelin antagonists have demonstrated the importance of the pyrrolidine core in achieving high affinity and selectivity for specific endothelin receptor subtypes, such as ET(A) and ET(B). researchgate.netnih.govnih.gov The precise stereochemistry of the pyrrolidine ring, introduced via precursors like this compound, is a key determinant of the antagonist's potency and selectivity profile.

The versatility of this compound as a precursor is further highlighted by its use in creating a diverse range of bioactive compounds, as detailed in the following table.

| Bioactive Molecule Class | Therapeutic Target/Application | Reference |

| Endothelin Receptor Antagonists | Cardiovascular Diseases | researchgate.netnih.gov |

| Ionotropic Glutamate Receptor Modulators | Neurological Disorders | smolecule.com |

| Anticancer Agents | Cancer | researchgate.net |

| Antidiabetic Agents | Diabetes | nih.gov |

Applications in the Construction of Natural Product Cores

Many natural products possess complex, polycyclic structures that present significant challenges to synthetic chemists. This compound serves as a valuable starting material for the enantioselective synthesis of key structural motifs found within these natural products, particularly those containing a pyrrolidine ring.

A prominent example is the construction of the spiro[pyrrolidine-3,3'-oxindole] core. researchgate.netnih.gov This structural motif is present in a number of oxindole (B195798) alkaloids, a class of natural products with significant biological activities, including anticancer properties. researchgate.netnih.gov The synthesis of the spiro[pyrrolidine-3,3'-oxindole] scaffold can be achieved through various strategies, where a substituted pyrrolidine derivative is coupled with an oxindole precursor. researchgate.netnih.gov While specific syntheses may employ different derivatives, this compound represents a potential chiral starting material for the pyrrolidine portion of the spirocycle, enabling the stereocontrolled construction of this complex core. The synthesis of these spiro-compounds often involves multi-step sequences, including reactions like the Pictet-Spengler reaction followed by oxidative ring contraction. researchgate.netnih.gov

The application of this building block extends to the synthesis of various other alkaloid precursors. The pyrrolidine ring is a fundamental component of numerous alkaloids, such as nicotine, hygrine, and codonopsinine. mdpi.comresearchgate.net The total synthesis of these and other related natural products often relies on the use of chiral pyrrolidine derivatives to establish the correct stereochemistry, which is crucial for their biological function. nih.govresearchgate.net

Integration into Diverse Heterocyclic Systems

The reactivity of the secondary amine and the ester group in this compound allows for its elaboration into a wide variety of more complex heterocyclic systems. This versatility makes it a key intermediate in the synthesis of novel chemical entities for drug discovery and materials science. smolecule.comresearchgate.net

One common transformation involves the 1,3-dipolar cycloaddition of azomethine ylides generated from pyrrolidine derivatives. nih.govosi.lv This powerful reaction allows for the construction of new five-membered rings, leading to the formation of bicyclic and spirocyclic systems. For example, the reaction of azomethine ylides with various dipolarophiles can yield highly substituted pyrrolidines and other nitrogen-containing heterocycles. nih.govresearchgate.net

The synthesis of spiro-heterocycles is a particularly active area of research, as these three-dimensional structures are of great interest in medicinal chemistry. nih.gov As mentioned previously, this compound is a precursor for the spiro[pyrrolidine-3,3'-oxindole] system. researchgate.netnih.gov Beyond this, the functional handles on the pyrrolidine ring can be used to construct other spirocyclic systems. For instance, the synthesis of spiro[pyrrolidine-3,3'-oxindoles] has been explored for the development of new 5-HT6 receptor ligands. nih.gov

Furthermore, the pyrrolidine ring can be fused with other rings to create novel polycyclic systems. Research has demonstrated the synthesis of various heterocyclic compounds derived from pyrrolidine precursors, including those with potential applications as anticancer and anti-inflammatory agents. researchgate.net The ability to functionalize the pyrrolidine ring at multiple positions allows for the generation of diverse molecular scaffolds for biological screening. nih.gov

| Heterocyclic System | Synthetic Strategy | Potential Applications | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | Pictet-Spengler/Oxidative Ring Contraction, Cycloaddition | Anticancer, 5-HT6 Receptor Ligands | researchgate.netnih.govnih.gov |

| Substituted Pyrrolidines | 1,3-Dipolar Cycloaddition, Michael Addition | Bioactive Molecule Synthesis | rsc.orgnih.govosi.lv |

| Fused Pyrrolidine Systems | Cyclization Reactions | Drug Discovery | researchgate.net |

Role in the Synthesis of Agrochemicals and Materials for Academic Research

The utility of this compound extends beyond pharmaceuticals to the fields of agrochemicals and fundamental academic research. Its role as a chiral building block is valuable in the development of new crop protection agents and in the exploration of novel synthetic methodologies. smolecule.com

In agrochemical research, the development of new, effective, and environmentally benign pesticides and herbicides is a constant pursuit. The incorporation of chiral centers can significantly enhance the efficacy and selectivity of agrochemicals, potentially reducing the required application rates and minimizing off-target effects. This compound hydrochloride has been identified as a useful precursor for the synthesis of molecules with potential applications in this sector. smolecule.com

In the realm of academic research, this compound serves as a versatile tool for the development and validation of new synthetic methods. smolecule.com For example, it can be used as a starting material to explore the scope and limitations of novel cyclization or functionalization reactions. aalto.fi Its defined stereochemistry also makes it a valuable substrate for testing the stereoselectivity of new catalytic systems.

Furthermore, the chiral pyrrolidine scaffold can be incorporated into ligands for asymmetric catalysis. smolecule.com The development of new chiral ligands is crucial for advancing the field of enantioselective synthesis. The nitrogen atom and the carboxylate group of this compound provide potential coordination sites for metal catalysts, and the chiral backbone can induce stereoselectivity in a variety of chemical transformations. Research efforts are ongoing to explore the potential of this and related compounds in designing novel and efficient asymmetric catalysts. smolecule.com

Medicinal Chemistry and Drug Discovery Applications of Ethyl S Pyrrolidine 3 Carboxylate Derivatives

Intermediate in Pharmaceutical Development

Ethyl (S)-pyrrolidine-3-carboxylate and its parent acid, (S)-pyrrolidine-3-carboxylic acid, are valuable chiral synthons in the construction of complex molecular architectures for pharmaceutical use. nih.govscientificlabs.com The pyrrolidine (B122466) motif is present in a multitude of natural products and FDA-approved drugs, underscoring its importance in interacting with biological targets. nih.govmdpi.com The stereochemistry of the pyrrolidine ring is often critical for biological activity, making enantiomerically pure starting materials like this compound highly sought after for asymmetric synthesis. nih.govsmolecule.com

While many complex drug syntheses build the pyrrolidine ring from acyclic precursors to achieve specific substitution patterns, the use of pre-formed chiral pyrrolidine derivatives remains a key strategy. mdpi.com For example, derivatives of L-proline, a closely related structure, are fundamental starting materials for drugs like the ACE inhibitor Captopril and the erectile dysfunction agent Avanafil. mdpi.com The functional groups of this compound—the secondary amine and the ethyl ester—allow for sequential and controlled modifications, enabling the generation of large libraries of compounds for high-throughput screening and the optimization of lead compounds in drug discovery programs. smolecule.com

Design and Synthesis of Novel Therapeutic Agents

Derivatives of this compound have been instrumental in the development of novel therapeutic agents across a wide spectrum of diseases. The inherent stereochemistry and conformational rigidity of the pyrrolidine scaffold allow it to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets such as receptors and enzymes.

Agents Targeting Neurological Disorders

Imbalances in glutamatergic signaling are linked to numerous neurological and psychiatric disorders. nih.gov Consequently, ionotropic glutamate (B1630785) receptors (iGluRs), including the N-methyl-D-aspartate (NMDA) receptors, are significant targets for therapeutic intervention. Research into competitive antagonists for these receptors has utilized proline-based scaffolds to mimic the endogenous ligand glutamate.

An extensive structure-activity relationship (SAR) study was conducted on analogs of 2,3-trans-3-carboxy-3-phenylproline, leading to the discovery of potent and selective NMDA receptor antagonists. nih.gov Although the synthesis started from a different proline derivative, the findings underscore the importance of the substituted pyrrolidine-carboxylic acid core. The research revealed that introducing substituents at the 5'-position of the phenyl ring generally conferred selectivity for NMDA receptors. nih.gov Several analogs demonstrated high potency, with IC50 values as low as 200 nM, and showed a significant preference for the GluN2A subunit over other GluN2 subunits. nih.gov

| Compound | R Group | Receptor Subtype Selectivity | Potency (IC50) | Citation |

| Analog 1 | 5'-COOH | Selective NMDA Antagonist | ~200 nM | nih.gov |

| Analog 2 | 5'-(CH2)2COOH | Selective NMDA Antagonist | Moderate | nih.gov |

| Analog 3 | 5'-CF3 | Selective NMDA Antagonist | High | nih.gov |

This table presents a selection of synthesized analogs and their activity as NMDA receptor antagonists. The potency and selectivity are influenced by the nature of the substituent on the phenyl ring attached to the pyrrolidine core.

Endothelin Receptor Antagonists

The endothelin (ET) system, particularly the ETA and ETB receptors, plays a crucial role in vasoconstriction and cell proliferation, making it a key target for cardiovascular diseases and cancer. Pyrrolidine-3-carboxylic acid derivatives have been developed as highly potent and selective antagonists for these receptors.

Building upon the pharmacophore of the ETA-selective antagonist Atrasentan (ABT-627), which features a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid core, researchers have explored extensive modifications to modulate receptor selectivity. Structure-activity relationship studies have shown that replacing the dibutylaminoacetamide side chain of an ETA-specific antagonist with a diphenylmethylaminoacetamide group can completely reverse the selectivity, favoring the ETB receptor. scientificlabs.com Further optimization, such as alkylation of the phenyl rings on the acetamide (B32628) side chain or replacing one of the phenyl rings with a tert-butyl group, led to the identification of antagonists with over 27,000-fold selectivity for the ETB receptor. scientificlabs.com One such compound, A-308165, demonstrated this high selectivity along with a favorable pharmacokinetic profile in preclinical studies. scientificlabs.com

| Compound | Key Structural Features | Receptor Selectivity | Potency / Selectivity Ratio | Citation |

| Atrasentan (ABT-627) | 2,4-diaryl pyrrolidine, Dibutylaminoacetamide side chain | ETA Selective | Ki = 0.034 nM (ETA) | scientificlabs.com |

| Analog (2) | Diphenylmethylaminoacetamide side chain | ETB Selective | Complete reversal from ETA to ETB | scientificlabs.com |

| A-308165 (9k) | Modified 2-aryl group, Diphenylmethylaminoacetamide side chain | Highly ETB Selective | >27,000-fold (ETB over ETA) | scientificlabs.com |

This table highlights key pyrrolidine-3-carboxylic acid derivatives developed as endothelin receptor antagonists, showing how structural modifications dictate receptor selectivity.

Antiviral Compounds

The development of novel antiviral agents is a critical area of pharmaceutical research. The pyrrolidine scaffold has been employed to create mechanism-based inhibitors targeting viral enzymes. One notable example is in the fight against Hepatitis C Virus (HCV).

Researchers designed small, neutral, mechanism-based inhibitors of the HCV NS3/4A serine protease using a pyrrolidine-5,5-trans-lactam template. nih.gov This template serves as a rigid scaffold to correctly orient substituents to interact with the enzyme's active site. A lead compound from this series, featuring an α-ethyl substituent at the P1 position and a Boc-valine group attached to the pyrrolidine nitrogen, showed promising inhibitory activity against the viral protease. nih.gov

| Compound | Template | Key Substituents | Target | Potency (IC50) | Citation |

| 11a | Pyrrolidine-5,5-trans-lactam | α-ethyl (P1), Boc-valine (N-pyrrolidine) | HCV NS3/4A Protease | 30 µM | nih.gov |

This table details a pyrrolidine-based inhibitor of the Hepatitis C virus protease.

Antimicrobial and Antimycobacterial Potentials

The rise of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis (Mtb), presents a major global health threat. This has spurred the discovery of antibacterial agents with novel mechanisms of action. The enoyl acyl carrier protein reductase (InhA) from Mtb is a key enzyme in the mycolic acid biosynthesis pathway and a validated drug target. nih.govnih.gov

Through high-throughput screening, a series of pyrrolidine carboxamides were identified as a novel class of potent, direct InhA inhibitors. nih.govnih.gov This is significant because the frontline drug isoniazid (B1672263) is a prodrug that requires activation by the catalase-peroxidase KatG, and mutations in KatG can lead to resistance. Direct inhibitors like the pyrrolidine carboxamides bypass this activation step. nih.gov Subsequent optimization of the initial hit compound led to a more than 160-fold improvement in potency, with the resolution of racemic mixtures revealing that the inhibitory activity is enantiomer-specific. nih.gov

| Compound Class | Target Enzyme | Mechanism | Significance | Key Findings | Citation(s) |

| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Direct Inhibition | Bypasses KatG activation, overcoming a key resistance mechanism. | Potent, enantiomer-specific inhibitors discovered and optimized. | nih.govnih.govresearchgate.netmdpi.com |

This table summarizes the findings on pyrrolidine carboxamides as inhibitors of a key enzyme in Mycobacterium tuberculosis.

Enzyme Inhibitors

The utility of the this compound scaffold extends to the inhibition of various other enzyme classes critical in human disease.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 inhibitors, known as "gliptins," are a class of oral medications for type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones like GLP-1. Many DPP-4 inhibitors, such as Vildagliptin, incorporate a pyrrolidine ring. The key feature for many of these inhibitors is a cyanopyrrolidine "warhead" that forms a covalent, yet reversible, bond with a serine residue in the enzyme's active site. The synthesis of Vildagliptin often starts with L-prolineamide, which is dehydrated to form the crucial (S)-pyrrolidine-2-carbonitrile intermediate before coupling with the rest of the molecule. google.comgoogle.com This highlights how derivatives of the basic proline structure are fundamental to the activity of this important drug class.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors: As detailed in section 4.2.4, pyrrolidine carboxamides are potent direct inhibitors of Mtb InhA, representing a significant advancement in the pursuit of new tuberculosis treatments. nih.govnih.gov

HCV NS3/4A Protease Inhibitors: The pyrrolidine-based lactam scaffold discussed in section 4.2.3 serves as a template for mechanism-based inhibitors of the essential HCV protease, demonstrating the versatility of the pyrrolidine ring in designing agents against viral enzymes. nih.gov

Lead Optimization Strategies Involving Pyrrolidine-3-carboxylate Scaffolds

Lead optimization is a critical and iterative phase in drug discovery that aims to refine the biological activity and drug-like properties of a promising hit compound, known as a "lead," to produce a clinical candidate. This process involves systematically modifying the chemical structure of the lead to enhance its potency, selectivity, and pharmacokinetic profile, while simultaneously minimizing toxicity. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in this process. nih.govresearchgate.net Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is a significant advantage in achieving optimal interactions with biological targets. nih.govresearchgate.net The stereogenic centers inherent to substituted pyrrolidine rings, such as in this compound, provide opportunities to precisely control the spatial orientation of substituents, which can profoundly influence pharmacological activity and selectivity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Driven Modifications

A core component of lead optimization is the systematic exploration of the structure-activity relationship (SAR), which defines how specific structural features of a molecule relate to its biological activity. For pyrrolidine-based compounds, this involves synthesizing and testing a series of analogs with targeted modifications.

In the development of inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator, a lead optimization campaign was undertaken starting from an early azaindole-based inhibitor, compound 1 . nih.gov This initial compound was potent but faced challenges with promiscuity and potential for cardiovascular toxicity. nih.gov To address these issues, medicinal chemists introduced carboxylates into the pharmacophore. This strategy aimed to improve physicochemical properties by reducing lipophilicity. nih.gov Further refinement involved installing a lipophilic spacer between the basic nitrogen of a tetrahydropyridine (B1245486) ring and the terminal carboxylic acid, leading to stereoisomeric pairs like 13 and 14 . nih.gov These modifications resulted in CDK9 inhibitors with reduced toxicity and improved pharmacokinetic properties suitable for oral administration. nih.gov

| Compound | Target | Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| 1 | CDK9 | 14 nM | Initial azaindole lead compound. nih.gov |

| 14 | CDK9 | - | Carboxylate-containing analog with reduced toxicity. nih.gov |

| 16 | CDK9 | - | Carboxylate-containing analog with reduced toxicity and robust in vivo efficacy. nih.gov |

Another example of SAR-driven optimization is seen in the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3). Starting from a lead compound, BP-1-102 , researchers explored modifications to the linker region. acs.org A significant improvement in potency was achieved by replacing an alanine-based linker with a proline (pyrrolidine) system. Specifically, the (R)-enantiomer, compound 5d , showed a threefold improvement in inhibiting STAT3 DNA-binding activity compared to the original lead. acs.org This highlights the importance of stereochemistry in lead optimization, as the corresponding (S)-enantiomer, 5c , was substantially less active. acs.org

| Compound | Target | Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| BP-1-102 | STAT3 | 6.8 µM | Original lead compound. acs.org |

| 5c | STAT3 | 7.2 µM | (S)-proline linker analog. acs.org |

| 5d | STAT3 | 2.4 µM | (R)-proline linker analog, showing ~3-fold improved potency. acs.org |

Stereochemical and Conformational Control

The defined stereochemistry of the pyrrolidine ring is a powerful tool in lead optimization. The spatial arrangement of substituents can dictate the binding mode and affinity of a molecule for its target protein.

In the development of dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), SAR studies revealed a clear preference for the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring over the trans orientation. nih.gov This stereochemical preference was crucial for achieving the best balance of functional activities for both receptor subtypes. The resulting N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were identified as potent and balanced dual agonists. nih.gov

Similarly, an extensive SAR study was conducted on analogs of 2,3-trans-3-carboxy-3-phenylproline, a parental scaffold targeting ionotropic glutamate receptors. nih.gov The synthesis of 40 new analogs allowed for a detailed investigation into how substituents on the phenyl ring and modifications to the pyrrolidine core influence receptor selectivity. The study concluded that adding substituents at the 5'-position of the phenyl ring generally conferred selectivity for NMDA receptors. nih.gov This demonstrates how systematic modification of a pyrrolidine-based scaffold can fine-tune the pharmacological profile of a lead compound toward a specific receptor subtype. nih.gov

Pharmacological and Biological Research on Ethyl S Pyrrolidine 3 Carboxylate and Its Analogues

Investigation of Receptor Binding Affinities

Analogues of Ethyl (S)-pyrrolidine-3-carboxylate have been investigated for their ability to bind to various receptors, demonstrating the potential for this chemical motif to interact with key targets in the body. Notably, derivatives of pyrrolidine-3-carboxylic acid have been identified as potent endothelin (ET) receptor antagonists.

Structure-activity relationship studies have revealed that modifications to the pyrrolidine-3-carboxylic acid core can significantly influence binding affinity and selectivity for ETA and ETB receptor subtypes. For instance, the replacement of a p-anisyl group with an n-pentyl group in one series of antagonists led to a decrease in ETA affinity but an increased ETB/ETA activity ratio nih.gov. Further optimization, including substitutions on the benzodioxolyl ring and modification of an alkyl group, resulted in compounds with subnanomolar affinity for the human ETA receptor and high selectivity over the ETB receptor nih.gov. One such analogue, A-216546, exhibited a Ki of 0.46 nM for the ETA receptor and 13000 nM for the ETB receptor, highlighting the potential to develop highly selective ligands based on this scaffold nih.gov.

The following table summarizes the binding affinities of selected pyrrolidine-3-carboxylic acid analogues for endothelin receptors.

| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) |

| ABT-627 (A-147627) | 0.034 | >68 |

| Analogue with n-pentyl group | - | - |

| A-216546 (10a) | 0.46 | 13000 |

Data sourced from literature on endothelin receptor antagonists.

Studies on Enzyme Inhibition and Modulation

The pyrrolidine (B122466) scaffold is also a key feature in the design of various enzyme inhibitors. Analogues of this compound have shown inhibitory activity against a range of enzymes, including those involved in bacterial fatty acid synthesis and inflammatory pathways.

A series of pyrrolidine carboxamides have been identified as novel inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a crucial enzyme in mycobacterial fatty acid synthesis nih.gov. High-throughput screening and subsequent optimization led to the discovery of potent inhibitors, with structure-activity relationship studies indicating that the nature and position of substituents on the pyrrolidine ring and its appended aromatic groups are critical for activity nih.gov. For example, the introduction of a three-fused aromatic ring structure significantly enhanced InhA inhibition, with one compound exhibiting an IC50 of 1.39 μM nih.gov.

Furthermore, a pivalate-based Michael product containing a pyrrolidine ring, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its inhibitory potential against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation nih.gov. The compound demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX with IC50 values of 314, 130, and 105 μg/mL, respectively nih.gov.

The table below presents the enzyme inhibitory activities of selected pyrrolidine analogues.

| Compound/Analogue Class | Target Enzyme | IC50 |

| Pyrrolidine carboxamide (p31) | InhA (M. tuberculosis) | 1.39 μM nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 μg/mL nih.gov |

| COX-2 | 130 μg/mL nih.gov | |

| 5-LOX | 105 μg/mL nih.gov |

In Vitro and In Vivo Biological Activity Assessments

Neuroprotective Effects

While direct studies on this compound are limited, research on structurally related compounds suggests a potential for neuroprotective activity. The pyrrolidine scaffold is present in various molecules investigated for their effects on the central nervous system. For instance, isoxazolone derivatives have been evaluated for their neuroprotective potential in models of ethanol-induced neuroinflammation nih.gov. Additionally, thiazolidine-4-carboxylic acid derivatives, which share a five-membered heterocyclic ring structure, have been shown to reverse oxidative stress and inflammatory cascades in neurodegenerative models, suggesting a neuroprotective role jelsciences.com. These findings point to the potential of the broader class of pyrrolidine-containing compounds in the development of neuroprotective agents.

Analgesic Activity

Analogues of this compound have demonstrated significant analgesic properties in preclinical studies. A study of pyrrolidinomorphinane derivatives found them to be active in writhing tests in mice, with the analgesic effect being antagonized by naloxone, suggesting mediation through the opioid system researchgate.net.

In another study, the pivalate-based Michael product, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, exhibited a significant analgesic response in a hot plate test nih.gov. The latency time to response increased with the dose, indicating a dose-dependent analgesic effect nih.gov. This compound's analgesic activity is likely linked to its anti-inflammatory properties, including the inhibition of COX and 5-LOX enzymes nih.gov.

The table below shows the analgesic activity of a selected pyrrolidine analogue.

| Compound | Test Model | Doses | Effect |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Hot Plate Test | 50, 100, 150 mg/kg | Significant increase in latency time nih.gov |

Antimicrobial Properties

The pyrrolidine ring is a common structural motif in compounds with antimicrobial activity. Various derivatives have been synthesized and evaluated against a range of bacterial and fungal pathogens. For instance, certain N-arylsuccinimide derivatives fused to a dibenzobarrelene backbone have shown moderate to low antimicrobial activities against selected bacterial and fungal species nih.gov.

In another study, novel 5-oxopyrrolidine derivatives were synthesized and showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains mdpi.com. One particular compound bearing a 5-nitrothiophene substituent was highlighted for its potent activity mdpi.com. Furthermore, structural analogues of a beta-lactam antibiotic incorporating a pyrrolidine-3-yl thio group at the C-2 position have been investigated for their antibacterial activity against both gram-positive and gram-negative bacterial strains semanticscholar.org.

The following table summarizes the antimicrobial activity of selected pyrrolidine analogues.

| Compound/Analogue Class | Target Microorganism | Activity (MIC) |

| N-arylsuccinimide derivative (Compound 5) | Bacteria and Yeasts | 32–128 μg/mL nih.gov |

| 5-oxopyrrolidine derivative (Compound 21) | Multidrug-resistant S. aureus | Promising activity mdpi.com |

| Beta-lactam analogues with pyrrolidine-3-yl thio group | Gram-positive and Gram-negative bacteria | Varied antibacterial activity semanticscholar.org |

Other Identified Biological Modulations

In addition to the specific activities mentioned above, analogues of this compound have been associated with other biological modulations, primarily anti-inflammatory effects. The analgesic activity of some pyrrolidine derivatives is often linked to their ability to modulate inflammatory pathways nih.govresearchgate.net. For example, the anti-inflammatory activity of pyrrolidinomorphinane derivatives was observed in formalin and histamine edema experimental models researchgate.net. Similarly, the aforementioned Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate demonstrated a reduction in edema in a carrageenan-induced paw edema model, a classic test for anti-inflammatory agents nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies on pyrrolidine-based compounds reveal that even minor structural alterations can lead to significant changes in biological activity. The functionalization of the pyrrolidine (B122466) ring at its various positions allows for the fine-tuning of a compound's properties to optimize its interaction with a specific biological target.

For instance, in the development of inhibitors for aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to amikacin, a pyrrolidine pentamine scaffold was identified as a promising starting point. mdpi.comnih.gov Systematic modifications to this scaffold demonstrated that the integrity of the core structure is essential for inhibitory activity. Truncations of the molecule consistently led to a loss of function. mdpi.com Furthermore, alterations at the R1 position of the two most active compounds showed that the presence of an S-phenyl moiety and its specific distance from the scaffold are critical for potent inhibition. nih.gov

In a different context, the design of melanocortin-4 receptor (MC4R) ligands from 3-phenylpropionamides led to a series of 3-arylpyrrolidine-2-carboxamide derivatives. nih.gov Cyclizing the parent structure into the rigid pyrrolidine ring system was a key modification studied for its effect on receptor affinity. This strategic cyclization, combined with stereochemical control, proved crucial for achieving high potency. nih.gov

Similarly, research into endothelin (ET) receptor antagonists showed that replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on a pyrrolidine core resulted in a complete reversal of receptor specificity from ET(A) to ET(B). nih.gov Further SAR studies revealed that ortho-alkylation of the phenyl rings could enhance ET(B) affinity and selectivity. Modifying the 2-aryl group of the pyrrolidine core, in conjunction with other side-chain alterations, led to the identification of an antagonist with over 27,000-fold selectivity for the ET(B) receptor. nih.gov

The following interactive table details the structure-activity relationship for a series of pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib, highlighting how modifications at different positions affect the potentiation of amikacin's activity.

| Compound | R1 Position Modification | R4 Position Modification | R5 Position Modification | Amikacin Potentiation (Two-fold dose) |

| 2700.001 | S-phenyl | S-hydroxymethyl | 3-phenylbutyl | 1.95 µM |

| 2700.002 | S-benzyl | S-hydroxymethyl | 3-phenylbutyl | 7.8 µM |

| 2700.006 | S-(pyridin-2-yl) | S-hydroxymethyl | 3-phenylbutyl | 31.2 µM |

| 2700.011 | S-(4-hydroxyphenyl) | S-hydroxymethyl | 3-phenylbutyl | 15.6 µM |

| 2700.012 | S-phenyl | S-hydroxymethyl | (R)-1-phenylethyl | 3.9 µM |

| 2700.013 | S-phenyl | S-hydroxymethyl | (S)-1-phenylethyl | 3.9 µM |

Data sourced from a study on AAC(6')-Ib inhibitors. mdpi.com

Stereochemical Influence on Pharmacological Profiles

The defined stereochemistry of Ethyl (S)-Pyrrolidine-3-carboxylate is one of its most valuable features, as the spatial arrangement of substituents on the pyrrolidine ring is a critical determinant of pharmacological activity.

In the development of MC4R ligands, a study of four stereoisomers of 3-arylpyrrolidine-2-carboxamide derivatives found that the (2R,3R)-pyrrolidine isomer possessed the most potent affinity for the receptor. nih.gov This highlights the stringent stereochemical requirements for effective binding.

Similarly, in the pursuit of dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), SAR studies revealed that the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation. nih.gov This stereochemical preference was key to achieving a balance of activity at both receptor subtypes.

The influence of stereochemistry extends to selectivity for other targets as well. For example, it has been shown that a 3-(R)-methylpyrrolidine substituent promotes a pure estrogen receptor alpha (ERα) antagonist profile, whereas the corresponding 3-(S)-methylpyrrolidine does not. nih.gov This demonstrates how a single chiral center can dictate the entire pharmacological outcome.

Conformational Analysis and its Impact on Activity

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "endo" and "exo" envelope forms. nih.gov The specific conformation adopted by the ring can be controlled by the nature and stereochemistry of its substituents, which in turn has a profound impact on biological activity by orienting the pharmacophoric groups in a precise three-dimensional space.

Substituents at the C-4 position of proline, a closely related structure, are known to influence the ring's pucker through inductive and stereoelectronic factors. nih.gov For example, an electronegative substituent in the trans-4 position favors an exo pucker, while a cis-4 substituent favors an endo pucker. nih.gov However, sterically demanding groups like a tert-butyl group strongly favor a pseudoequatorial orientation regardless of their cis/trans position, thereby causing predictable but opposite puckering effects compared to electronegative groups. nih.gov

This conformational control is crucial for activity. In a series of G-protein coupled receptor 40 (GRP40) agonists developed for type 2 diabetes, a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the acetic acid group at position 2. nih.gov This specific conformation is the key pharmacophore for GRP40 agonism, and locking the molecule in this active conformation resulted in a compound with full agonism at the human receptor. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR

To rationalize observed SAR data and guide the design of new, more potent compounds, computational chemistry and molecular modeling have become indispensable tools. These methods provide insight into the molecular interactions that govern biological activity.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor's active site. This has been widely applied to pyrrolidine derivatives to understand their mechanism of action. For instance, docking studies of pyrrolidine derivatives as influenza neuraminidase inhibitors identified key amino acid residues (Trp178, Arg371, and Tyr406) involved in binding and showed that hydrogen bonding and electrostatic interactions were primary drivers of affinity. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-receptor complex over time. MD simulations of pyrrolidine-based inhibitors with targets such as Deoxyribonuclease I (DNase I) and the anti-apoptotic protein Mcl-1 have confirmed the stability of the docked poses and provided a dynamic view of the interactions. nih.govnih.gov In a study of DPP8 inhibitors, MD simulations helped to elucidate the interaction patterns and confirmed the critical role of specific glutamate (B1630785) and tyrosine residues in the active site. tandfonline.com Similarly, simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives inhibiting P21-activated kinase 4 (PAK4) revealed how different substituents influenced interactions within the binding pocket. mdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions. arabjchem.org These methods can calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons; these factors are crucial for the formation of bonds and interactions with a biological target. arabjchem.orgresearchgate.net

For pyrrolidine itself, ab initio calculations have been used to rigorously investigate its pseudorotational process and the conformational energy differences between N-H axial and N-H equatorial structures, concluding the equatorial form is more stable. acs.org Such fundamental understanding of the scaffold's intrinsic properties is vital for building accurate models of its more complex derivatives. Quantum chemical calculations on various substituted pyrrolidinones have been used to correlate their electronic properties with their performance as corrosion inhibitors, demonstrating the predictive power of these methods in structure-property relationships. arabjchem.org

Analytical and Spectroscopic Characterization in Research Context

Enantiopurity Determination Methodologies

Establishing the enantiomeric excess (ee) of a chiral compound is critical, as different enantiomers can exhibit distinct biological activities. For Ethyl (S)-Pyrrolidine-3-carboxylate, two primary methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of this compound. This method relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation. Research-grade material typically requires an enantiomeric purity of ≥95%. The resolution of racemic mixtures of similar pyrrolidine (B122466) derivatives has been successfully demonstrated using this technique, allowing for the isolation and subsequent analysis of individual enantiomers. nih.gov

Key parameters for the chiral HPLC separation of pyrrolidine-based enantiomers are detailed in the table below.

| Parameter | Description |

| Stationary Phase | Chiral stationary phases, such as Chiralpak AD-H, are commonly used. |

| Mobile Phase | A typical mobile phase consists of a mixture of hexane (B92381) and isopropanol, often in a 90:10 ratio. |

| Detection | UV detection is standard for monitoring the elution of the enantiomers. |

| Analysis Goal | To resolve the enantiomer peaks and calculate the enantiomeric excess (ee) based on the integrated peak areas. |

Another approach involves the use of nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. These reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can induce chemical shift differences between the signals of the enantiomers, enabling their quantification.

Optical rotation is a physical property of chiral substances that measures the extent to which they rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For this compound hydrochloride, the specific rotation ([α]D) is a key identifier of its enantiomeric form. A positive value indicates dextrorotation, which is characteristic of the (S)-enantiomer.

| Enantiomer | Specific Rotation ([α]/D) | Conditions |

| This compound hydrochloride | +15.8° | c = 0.5% in H₂O. sigmaaldrich.comscientificlabs.co.uk |

| Ethyl (R)-Pyrrolidine-3-carboxylate hydrochloride | -15.0° | c = 0.5% in H₂O. sigmaaldrich.com |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's carbon-hydrogen framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Proton NMR provides information on the number of different types of protons and their neighboring environments. For related pyrrolidine carboxylates, characteristic signals for the pyrrolidine ring protons are observed in the δ 1.2–3.5 ppm range.

¹³C NMR : Carbon NMR reveals the different types of carbon atoms in the molecule. For esters, the carbonyl carbon of the ester group typically appears in the downfield region of the spectrum, between δ 170–175 ppm. oregonstate.edu Two-dimensional NMR techniques like COSY and HSQC can be used to further clarify proton-proton couplings and carbon-proton attachments, which is particularly useful for assigning the signals of the pyrrolidine ring conformers.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For an ester like this compound, the most prominent absorption band is the carbonyl (C=O) stretch, which is expected to appear in the range of 1735-1750 cm⁻¹. oregonstate.edu

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound (143.18 g/mol for the free base, 179.64 g/mol for the hydrochloride salt) and to study its fragmentation patterns. sigmaaldrich.com

| Spectroscopic Technique | Characteristic Signals for Ethyl Pyrrolidine-3-carboxylate |

| ¹³C NMR | Ester Carbonyl (C=O): δ 170–175 ppm. oregonstate.edu |

| ¹H NMR | Pyrrolidine Ring Protons: δ 1.2–3.5 ppm. |

| IR Spectroscopy | Ester Carbonyl (C=O) Stretch: 1735–1750 cm⁻¹. oregonstate.edu |

X-ray Crystallography for Absolute Configuration and Conformational Details

X-ray crystallography is the most definitive method for determining the absolute configuration and detailed three-dimensional structure of a chiral molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing the spatial arrangement of atoms, bond lengths, and bond angles.

For derivatives of this compound, X-ray crystallography has been used to unambiguously confirm the stereochemistry at the chiral center and to analyze intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The refinement of crystal structures, often using software like SHELXL, allows for the precise determination of the absolute configuration, which is crucial for understanding structure-activity relationships. The structural data obtained from X-ray analysis, such as torsion angles, can be cross-validated with NMR data to provide a comprehensive understanding of the molecule's conformation both in the solid state and in solution. For example, the structure of a related isoquinolinedione derivative containing a pyrrolidine ring has been established by X-ray diffraction, confirming the power of this technique for complex heterocyclic systems. acs.org

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies Development

The demand for enantiomerically pure pyrrolidine (B122466) derivatives has spurred the development of more efficient and selective synthetic methods. Future research is focused on overcoming the limitations of traditional multi-step syntheses, which often suffer from low yields and the need for harsh reaction conditions.

One of the most promising areas is the advancement of organocatalysis . The use of small organic molecules, often derived from natural amino acids like proline, to catalyze stereoselective reactions has revolutionized asymmetric synthesis. mdpi.comnih.gov Future developments will likely focus on creating more sophisticated organocatalysts that can facilitate complex cascade reactions to build the pyrrolidine ring with multiple stereocenters in a single step. rsc.org For instance, organocatalytic enantioselective Michael addition reactions are being developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Photocatalysis is another rapidly emerging field, offering mild and environmentally friendly conditions for chemical transformations. researchgate.netwisc.edu Visible-light-mediated photocatalysis can be used to generate radical intermediates that can participate in cycloaddition reactions to form the pyrrolidine ring. researchgate.net This approach avoids the need for high temperatures and stoichiometric reagents, making it an attractive strategy for the synthesis of complex pyrrolidine derivatives.

Furthermore, C(sp³)–H activation strategies are being explored to directly functionalize the pyrrolidine ring. nih.gov This powerful technique allows for the selective conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, providing a more direct and efficient route to novel analogs of ethyl (S)-pyrrolidine-3-carboxylate. nih.gov A highly efficient and fully enantioselective strategy based on this methodology has already been reported for the synthesis of proline analogs. nih.gov

Finally, biocatalysis , utilizing engineered enzymes, is set to play a significant role in the future of pyrrolidine synthesis. acs.orgnih.govresearchgate.netcaltech.edu Directed evolution of enzymes like cytochrome P411 has yielded variants capable of catalyzing intramolecular C(sp³)–H amination to construct chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgnih.govresearchgate.netcaltech.edu These biocatalytic methods offer the advantage of operating under mild, aqueous conditions and can provide access to complex chiral molecules that are difficult to obtain through traditional chemical synthesis. nih.govrsc.org

| Methodology | Key Features & Future Directions |

| Organocatalysis | Development of more sophisticated catalysts for cascade reactions; improved stereocontrol. mdpi.comnih.gov |

| Photocatalysis | Use of visible light for mild reaction conditions; generation of radical intermediates for novel bond formations. researchgate.netwisc.edu |

| C(sp³)–H Activation | Direct functionalization of the pyrrolidine ring; increased synthetic efficiency. nih.gov |

| Biocatalysis | Engineered enzymes for high enantioselectivity; sustainable synthesis in aqueous media. acs.orgnih.govresearchgate.netcaltech.edunih.govrsc.org |

Exploration of New Therapeutic Targets and Diseases

The versatility of the pyrrolidine scaffold makes it a privileged structure in drug discovery. nih.gov Derivatives of this compound are being investigated for a wide array of therapeutic applications beyond their established uses.

There is significant interest in developing pyrrolidine-based compounds as antiviral agents , particularly for challenging viruses like Hepatitis C. nih.gov The pyrrolidine moiety is a key component in several approved antiviral drugs, and ongoing research aims to create new derivatives with improved efficacy and resistance profiles. nih.gov

In the realm of oncology , pyrrolidine derivatives are being explored as potential anticancer agents. nih.gov The ability to introduce diverse substituents onto the pyrrolidine ring allows for the fine-tuning of interactions with various biological targets involved in cancer progression, such as histone deacetylases (HDACs). nih.gov

Furthermore, the development of novel central nervous system (CNS) drugs is a major focus. Pyrrolidine-based compounds are being designed as antagonists for ionotropic glutamate (B1630785) receptors, such as the NMDA receptor, which are implicated in a variety of neurological and psychiatric disorders. nih.gov The stereochemistry of the pyrrolidine ring is crucial for achieving subtype selectivity and minimizing off-target effects. nih.gov

The potential for pyrrolidine derivatives to act as anti-inflammatory and antidiabetic agents is also an active area of research. nih.govresearchgate.net For example, certain 4-benzylpyrrolidine-3-carboxylic acid derivatives have shown promise as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which could be beneficial for treating type 2 diabetes. nih.gov

| Therapeutic Area | Research Focus | Example Targets |

| Antiviral | Development of new agents against resistant viral strains. nih.gov | Hepatitis C virus (HCV) NS5A replication complex. nih.gov |

| Oncology | Design of targeted therapies and enzyme inhibitors. nih.gov | Histone deacetylases (HDACs). nih.gov |

| CNS Disorders | Modulation of neurotransmitter receptors. nih.gov | NMDA receptors. nih.gov |

| Metabolic Diseases | Development of agents for type 2 diabetes and related conditions. nih.gov | Peroxisome proliferator-activated receptors (PPARs). nih.gov |

Integration with Advanced Chemical Biology Techniques

The intersection of chemistry and biology offers powerful tools to investigate complex biological processes. This compound and its derivatives are poised to be integrated with these advanced techniques to create sophisticated molecular probes.